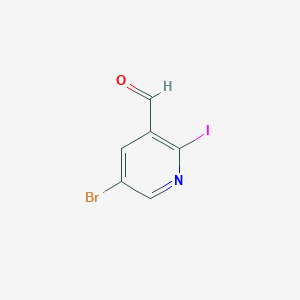

5-Bromo-2-iodonicotinaldehyde

Descripción general

Descripción

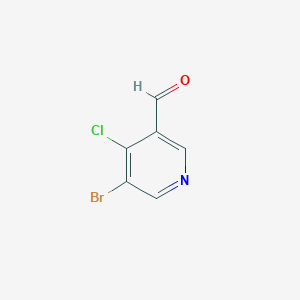

5-Bromo-2-iodonicotinaldehyde is a chemical compound with the molecular formula C6H3BrINO . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

While there isn’t specific information available on the synthesis of 5-Bromo-2-iodonicotinaldehyde, related compounds such as 5-bromoindole have been synthesized through processes involving sodium sulfonate substitution reactions, acylation, and addition reactions with bromine .Molecular Structure Analysis

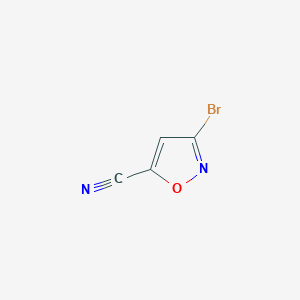

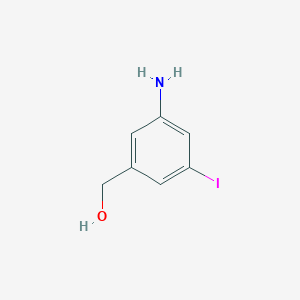

The molecular structure of 5-Bromo-2-iodonicotinaldehyde consists of a pyrimidine 2’-deoxyribonucleoside compound having 5-bromouracil as the nucleobase . The molecular weight of this compound is 311.90 g/mol .Chemical Reactions Analysis

5-Bromo-2-iodonicotinaldehyde is involved in various chemical reactions. For instance, it has been used in click chemistry conditions, acting as an oxidizing agent and catalyzing the formation of reactive oxygen species through Fenton and related reactions .Aplicaciones Científicas De Investigación

Chromosome Research

5-Bromo-2-iodonicotinaldehyde: can be utilized in chromosome research, particularly in the high-resolution detection of bromodeoxyuridine incorporation in metaphase chromosomes. This application is crucial for understanding chromosome structure and function, as well as for identifying genetic disorders .

Radiotherapy Research

This compound has potential applications in radiotherapy. Modified uridine derivatives, when incorporated into DNA, can form radical species that cause DNA damage. Research in this field aims to develop radiosensitizers that can enhance the efficacy of radiotherapy, especially in hypoxic tumor environments .

Molecular Imaging

In molecular imaging, 5-Bromo-2-iodonicotinaldehyde could be used as a contrast agent due to its bromine content. This application would be particularly useful in scanning ion analytical microscopy (SIAM), which requires elements like bromine for effective imaging .

Cancer Research

The compound’s ability to incorporate into DNA makes it a valuable tool in cancer research. It can be used to study the effects of DNA damage and repair mechanisms, which are critical in understanding cancer progression and treatment .

Mecanismo De Acción

Target of Action

It’s worth noting that brominated compounds often interact with various biological targets, influencing their function and activity .

Mode of Action

Brominated compounds like 5-bromo-2’-deoxyuridine (brdu), a thymidine analogue, have been shown to influence plant organogenesis in vitro . Treatment with BrdU during certain culture stages had effects on shoot and root redifferentiation over a broad range of concentrations .

Biochemical Pathways

Similar compounds like 5-bromo-2-aryl benzimidazoles have been studied for their α-glucosidase inhibitory activity , suggesting potential involvement in carbohydrate metabolism pathways.

Pharmacokinetics

Studies on similar compounds like sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp) have shown that both bzp and its active metabolite showed a short half-life, good dose-linear pharmacokinetic profile, wide tissue distribution, and different degree protein binding to various species plasma .

Result of Action

Similar compounds like 5-bromo-2’-deoxyuridine (brdu) have been shown to modify the double-stranded dna, and determinate the dna damage .

Action Environment

Studies on similar compounds have shown dose-, time-, and tissue-dependent effects .

Propiedades

IUPAC Name |

5-bromo-2-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBGXJXJJFOUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)

![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)